molecular formula C10H13FO B3362011 1-Butoxy-3-fluorobenzene CAS No. 94832-14-1

1-Butoxy-3-fluorobenzene

Cat. No.: B3362011
CAS No.: 94832-14-1
M. Wt: 168.21 g/mol
InChI Key: MZHIQHQLPOHREE-UHFFFAOYSA-N
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Description

1-Butoxy-3-fluorobenzene is a chemical compound with the molecular formula C10H13FO . It is a derivative of fluorobenzene, which is an aryl fluoride and the simplest of the fluorobenzenes . Fluorobenzene is a colorless liquid and is a precursor to many fluorophenyl compounds .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of organometallic reagents with boranes . Protodeboronation of alkyl boronic esters has been reported, which could be a potential pathway for the synthesis of this compound .


Molecular Structure Analysis

This compound contains a total of 25 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) . The molecular structure of this compound can be analyzed using 19F NMR, which can provide a wealth of molecular structure information as well as its associated chemical environment .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve electrophilic aromatic substitution reactions . The Suzuki–Miyaura coupling reaction, which involves the reaction of organoboron compounds with electrophiles, could also be relevant .


Physical and Chemical Properties Analysis

The physical properties of this compound would include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Its chemical properties would include its reactivity, flammability, and susceptibility to corrosion .

Mechanism of Action

The mechanism of action for the reactions involving 1-Butoxy-3-fluorobenzene could involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring . This mechanism is similar to those observed in other reactions involving carbocation intermediates .

Future Directions

The future directions for the study and application of 1-Butoxy-3-fluorobenzene could involve its use in the synthesis of commercially-important specialty chemicals, including pharmaceuticals, pesticides, flame retardants, and dyes . Additionally, borinic acids, a subclass of organoboron compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, could also be relevant .

Properties

IUPAC Name

1-butoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHIQHQLPOHREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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